7-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a heterocyclic organic compound with a wide range of applications in various scientific fields. [, , , , ] It is a crucial component of halquinol, a mixture primarily used in veterinary medicine for its antibacterial, antifungal, and antiprotozoal properties. [, , ]
Role in Scientific Research:7-Chloroquinolin-8-ol serves as a valuable building block in organic synthesis and is investigated for its potential in diverse research areas like corrosion inhibition and the development of novel materials with unique properties. [, , ]
7-Chloroquinolin-8-ol is typically synthesized as a part of halquinol production, which involves the chlorination of 8-hydroxyquinoline. [, ] The chlorination process results in a mixture of three isomers: 5-chloroquinolin-8-ol, 7-chloroquinolin-8-ol, and 5,7-dichloroquinolin-8-ol. [, ] The specific reaction conditions and purification methods influence the relative proportions of these isomers in the final product.
7-Chloroquinolin-8-ol exhibits reactivity typical of both phenols and substituted quinolines. [, , , ]
The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has led to the discovery of compounds with promising antinociceptive, anti-inflammatory, and anticonvulsant properties. One such compound, referred to as compound 3a, demonstrated effectiveness in decreasing seizures induced by pilocarpine and pentylenetetrazole, as well as combating acute pain through its antinoceptive and anti-inflammatory properties1.
A series of 7-chloroquinoline derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity. These compounds, particularly compound 17, showed significant cytotoxic activity against breast cancer cells, skin cancer cells, and neuroblastoma, with some compounds exhibiting moderate activity. Molecular docking studies suggest that these compounds may act by targeting the active site of phosphoinositide kinase (PI3K), which is a key enzyme in cancer cell proliferation4.
New heteroaryl derivatives of 7-chloro-4-aminoquinoline have been synthesized and tested for their antiplasmodial activity against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. The presence of a heteroaryl moiety in the side chain of these compounds has been found to be beneficial, with some molecules exhibiting potent inhibitory effects on the growth of both CQ-S and CQ-R strains with low toxicity against human cells5.
Clioquinol, a halogenated 8-hydroxyquinoline, was previously used as an anti-parasitic agent but was withdrawn due to neurotoxicity concerns. Recent studies have shown that Clioquinol has other activities, such as inhibiting the proteasome and dissolving beta-amyloid plaques, which has led to investigations into its potential for treating Alzheimer's disease and cancer. The toxicology of Clioquinol is being revisited to inform the design of clinical trials for these new indications6.
The antimalarial activity of 7-chloroquinoline derivatives is attributed to their ability to complex with ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting its conversion to beta-hematin (hemozoin) and thus preventing the detoxification process within the malaria parasite. The presence of a 7-chloro group is crucial for this inhibitory activity, and the basic amino side chain is necessary for drug accumulation in the food vacuole of the parasite3. Additionally, chloroquine, a well-known derivative, has been shown to exert direct antiviral effects by inhibiting pH-dependent steps of the replication of several viruses, including flaviviruses, retroviruses, and coronaviruses. It also has immunomodulatory effects, which can suppress the production and release of inflammatory cytokines2.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: